3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide
Description
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide is a halogenated pyridine derivative with a molecular weight of 260.62 g/mol and the CAS number 1249907-95-6 . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and a sulfonamide functional group at position 2. This compound is primarily utilized as a key intermediate in agrochemical synthesis, particularly for fungicides such as fluopyram (CAS 658066-35-4) and fluazinam . Its stability and reactivity are attributed to the electron-withdrawing trifluoromethyl and sulfonamide groups, which enhance its suitability for nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-4-1-3(6(8,9)10)2-12-5(4)15(11,13)14/h1-2H,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPIPKIRQJPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562915 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249907-95-6 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide typically involves the halogenation and sulfonation of pyridine derivatives. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with sulfonamide reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 3-position and the sulfonamide group are primary sites for nucleophilic substitution.
Halogen Replacement
The chlorine atom undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols under catalytic conditions. For example:
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Amine substitution : Reacting with primary amines (e.g., methylamine) in dimethylformamide (DMF) at 80–100°C yields 3-amino-5-(trifluoromethyl)pyridine-2-sulfonamide derivatives .
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Methoxy substitution : Treatment with sodium methoxide in methanol at reflux replaces chlorine with a methoxy group, forming 3-methoxy derivatives .
Sulfonamide Reactivity
The sulfonamide group participates in:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated products .
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Hydrolysis : Under acidic conditions (e.g., HCl/H₂O), the sulfonamide hydrolyzes to yield sulfonic acid intermediates .
Coupling Reactions
The chlorine substituent enables cross-coupling reactions, critical for constructing complex molecules.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids produces biaryl derivatives. For example:
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Reaction with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane at 90°C yields 3-aryl-5-(trifluoromethyl)pyridine-2-sulfonamides .
Buchwald–Hartwig Amination
Aryl amines couple with the chlorine atom using Pd₂(dba)₃ and Xantphos, forming C–N bonds under inert conditions .
Oxidation
The trifluoromethyl group is oxidation-resistant, but the pyridine ring can undergo oxidation with KMnO₄ in acidic media to form pyridine N-oxide derivatives .
Reduction
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Sulfonamide reduction : LiAlH₄ reduces the sulfonamide to a thiol group, forming 2-mercaptopyridine derivatives.
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Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to a piperidine structure .
Industrial-Scale Reaction Conditions
Key synthetic routes and optimized parameters are summarized below:
Stability and Handling
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Thermal stability : Decomposes above 250°C, releasing SO₂ and HF .
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Storage : Stable under inert gas (N₂/Ar) at 2–8°C; moisture-sensitive .
This compound’s versatility in substitution, coupling, and redox reactions makes it valuable for synthesizing agrochemicals and pharmaceuticals. Industrial methods emphasize catalytic processes and functional group compatibility to achieve high yields .
Scientific Research Applications
Chemistry
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide serves as a versatile intermediate in organic synthesis. It is utilized to create more complex molecules with specific functionalities. For instance, it can be transformed into sulfonamide derivatives through substitution reactions with amines or thiols, which are crucial in pharmaceutical chemistry.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Substitution | Reaction with amines or thiols | Sulfonamide derivatives |
| Oxidation | Alteration of sulfur oxidation state | Sulfonic acids |
| Reduction | Using reducing agents like lithium aluminum hydride | Amine derivatives |
Biology
In biological research, this compound is investigated for its role in enzyme inhibition and protein modification. Its reactive sulfonyl fluoride group allows it to interact with various biological macromolecules, making it a candidate for studying enzyme mechanisms and developing inhibitors .
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in bacterial cell viability, showcasing its potential as a lead compound for antibiotic development .
Agrochemicals
The compound is also significant in the agrochemical sector. Its derivatives have been developed into herbicides and fungicides, providing effective solutions for crop protection. The trifluoromethyl group enhances the biological activity of these compounds, leading to improved efficacy against pests .
Table 2: Agrochemical Applications of Trifluoromethylpyridine Derivatives
| Product Name | Active Ingredient | Application Area |
|---|---|---|
| Fluazinam | This compound | Fungicide for crops |
| Fluazifop-butyl | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Herbicide for grass control |
Industry Applications
Beyond research, this compound finds utility in producing specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it a valuable component in developing new materials and chemicals used across different industries .
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and applications.
Key Observations:
Positional Isomerism :
- The sulfonamide group’s position significantly impacts reactivity and applications. For instance, the 2-sulfonamide derivative (target compound) is directly linked to fungicide synthesis , while the 3-sulfonamide isomer (CAS 1228875-16-8) lacks documented agrochemical use .
- Similarly, shifting the chlorine atom from C3 (target compound) to C2 in 2-chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6) redirects its utility toward herbicide synthesis .
Functional Group Effects :
- Replacing the sulfonamide (-SO₂NH₂) in the target compound with an amine (-NH₂) in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine reduces molecular weight (207.58 vs. 260.62 g/mol) and alters hydrogen-bonding capacity, influencing its metabolic stability .
- The methyl ester derivative (Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate ) exhibits lower polarity, enhancing its solubility in organic solvents for synthetic chemistry applications .
Metabolic and Environmental Behavior :
- The target compound’s sulfonamide group increases resistance to hydrolysis compared to ester or amine derivatives, as seen in its metabolic pathway yielding 3-chloro-5-(trifluoromethyl)picolinic acid via cleavage reactions .
- In contrast, 2-chloro-4-(trifluoromethyl)pyridine derivatives degrade faster in environmental matrices, with half-lives <5 days under aerobic conditions .
Biological Activity
3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide is an organic compound that has garnered attention for its significant biological activity, particularly as an antibacterial agent. Its unique chemical structure, characterized by a pyridine ring with chlorine and trifluoromethyl substitutions, along with a sulfonamide functional group, contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial efficacy, mechanism of action, and potential applications in drug development.
Chemical Structure
The chemical formula of this compound is C₇H₅ClF₃N₂O₂S. The presence of both electron-withdrawing trifluoromethyl and sulfonamide groups enhances its reactivity and biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness against resistant bacterial strains positions it as a promising candidate for therapeutic applications.
Efficacy Against MRSA
In vitro studies have demonstrated that this compound has a minimum inhibitory concentration (MIC) that is competitive with established antibiotics. For instance, it has been reported to have an MIC value comparable to traditional treatments for MRSA, indicating its potential as an alternative therapy in the face of rising antibiotic resistance .
Molecular docking studies suggest that this compound interacts with specific enzymes involved in bacterial resistance mechanisms. These interactions may inhibit essential bacterial functions, thereby exerting its antibacterial effects. The structural features of the compound allow it to bind effectively to these targets, which may include enzymes related to cell wall synthesis and efflux pumps .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Chloro-5-(trifluoromethyl)pyridin-3-amine | 0.85 | Different position of amino group |
| 6-Chloro-5-(trifluoromethyl)pyridin-2-amine | 0.80 | Lacks sulfonamide functionality |
| 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine | 0.78 | Contains dichloride instead of chlorine |
| 5-(Trifluoromethyl)pyridin-3-amine | 0.80 | No chlorine substitution |
| 6-Chloro-5-methylpyridin-3-amine | 0.79 | Methyl group instead of trifluoromethyl |
The unique combination of the chloro, trifluoromethyl, and sulfonamide groups in this compound contributes to its distinct biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- Antibacterial Testing : A study demonstrated that the compound exhibited significant antibacterial activity against multiple strains of bacteria, including MRSA, with IC50 values indicating effective inhibition at low concentrations .
- Mechanistic Insights : Research utilizing chemical genetic approaches has implicated efflux mechanisms in bacterial resistance to this compound, suggesting avenues for enhancing its efficacy through combination therapies or structural modifications .
- Pharmacological Applications : The compound's structural attributes make it a candidate for further development as a therapeutic agent in treating bacterial infections resistant to current antibiotics .
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethyl)pyridine-2-sulfonamide?
Methodological Answer: The compound is typically synthesized via sulfonamide formation from its sulfonyl chloride precursor, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride . This involves reacting the sulfonyl chloride with ammonia or amine derivatives under controlled conditions (e.g., dichloromethane, pyridine as a base, room temperature). Key steps include:
- Sulfonylation : Nucleophilic substitution at the sulfonyl chloride group.
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Q. What spectroscopic and analytical methods are optimal for characterizing this compound?
Methodological Answer :
- IR Spectroscopy : Confirms sulfonamide N–H stretching (≈3250 cm⁻¹) and S=O vibrations (≈1350–1150 cm⁻¹) .
- ¹H/¹³C NMR : Pyridine ring protons resonate at δ 7.5–8.5 ppm; trifluoromethyl (CF₃) appears as a singlet in ¹⁹F NMR (δ ≈ -60 ppm) .
- X-ray Crystallography : Resolves structural features like intramolecular N–H⋯Cl hydrogen bonds and CF₃ disorder .
Q. How do steric and electronic effects influence substitution reactions at the sulfonamide group?
Methodological Answer : The chloro and trifluoromethyl groups at positions 3 and 5 create steric hindrance, limiting nucleophilic attack at the sulfonamide nitrogen. Electronic effects:
- CF₃ : Strong electron-withdrawing effect deactivates the pyridine ring, reducing electrophilic substitution.
- Chloro Group : Directs electrophiles to the para position (position 6) but hinders access due to steric bulk.
Case Study : Suzuki-Miyaura coupling at position 6 requires bulky palladium catalysts (e.g., XPhos) to overcome steric challenges .
Data Contradiction : Reported yields for cross-coupling vary (40–85%) depending on catalyst selection .
Q. How can researchers address discrepancies in reported melting points or spectral data?
Methodological Answer : Discrepancies arise from:
- Purity : Commercial samples may contain isomers (e.g., 2-chloro vs. 3-chloro derivatives) .
- Polymorphism : Crystalline vs. amorphous forms affect melting points.
- Analytical Conditions : NMR solvent (DMSO vs. CDCl₃) shifts proton resonances.
Q. Resolution Strategy :
Q. What role do hydrogen bonds play in the compound’s crystal structure and stability?
Methodological Answer : X-ray studies reveal:
Q. Implications :
Q. What are the applications of this compound in medicinal chemistry?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
